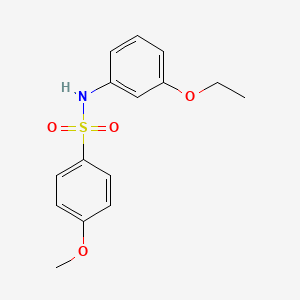![molecular formula C15H21N5O3 B4659106 3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4659106.png)
3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
描述
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves a series of steps including intramolecular alkylation, and reactions starting from compounds like 6-[(2-hydroxyethyl)-amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. These synthesis processes lead to compounds with potential pharmacological activities, including anxiolytic and antidepressant effects. Notably, derivatives such as N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione exhibit significant receptor ligand properties (Zagórska et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds reveals a typical geometry where the fused rings of the purine system are planar. For example, the structure of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline demonstrates significant conformational features, including chair conformations and specific geometric orientations that are crucial for their biological activities (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
The chemical reactions of imidazo[2,1-f]purine-2,4-dione derivatives involve nucleophilic substitutions and ring-opening reactions that lead to various functionalized derivatives. For instance, mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones undergo hydrolytic ring-opening reactions to produce specific acetamides, demonstrating the reactivity of the imidazo[2,1-f]purine core towards different chemical transformations (Coburn & Taylor, 1982).
Physical Properties Analysis
The physical properties, including metabolic stability and cell permeability of these compounds, have been quantitatively investigated. For example, a series of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione demonstrated specific drug-likeness properties, metabolic stability in mouse liver microsomes, and high intestinal absorption fraction, indicating their potential as psychotropic agents (Zagórska et al., 2018).
Chemical Properties Analysis
The chemical properties are characterized by their interaction energies, energy framework, electrostatic potential map, and fingerprint analysis, providing insights into the interaction patterns and stability of these molecules. Detailed quantitative analysis of intermolecular interactions in compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione reveals anisotropic distribution of interaction energies along different directions, highlighting the diverse chemical properties of these derivatives (Shukla et al., 2020).
属性
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-5-6-18-10(2)9-20-11-12(16-14(18)20)17(3)15(22)19(13(11)21)7-8-23-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBMCNNUAZAOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4659024.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4659034.png)

![N-bicyclo[2.2.1]hept-2-yl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4659051.png)

![1-(3-methylphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4659061.png)

![5-[(2-chloro-6-methylphenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4659072.png)
![N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4659084.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4659085.png)
![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 3-nitrobenzoate](/img/structure/B4659089.png)
![isopropyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4659091.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B4659099.png)
![N-benzyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4659109.png)